molecular formula C9H8O4 B1342646 3-Formyl-4-methoxybenzoic acid CAS No. 91420-99-4

3-Formyl-4-methoxybenzoic acid

Cat. No. B1342646
CAS RN: 91420-99-4
M. Wt: 180.16 g/mol
InChI Key: LAQPQIRPQCMEHG-UHFFFAOYSA-N
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Description

The compound of interest, 3-Formyl-4-methoxybenzoic acid, is a chemical entity that has been studied in various contexts due to its potential as a synthetic intermediate and its relevance in molecular recognition studies. Although the provided papers do not directly discuss 3-Formyl-4-methoxybenzoic acid, they do provide insights into closely related compounds and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds, such as 3-formyl-4-hydroxyl benzoic acid, has been achieved through the reaction of hydroxybenzoic acid with chloroform, using triethyl ammonium chloride as a phase transfer catalyst and sodium hydroxide solution as a solvent. The optimal conditions for this synthesis resulted in a yield of 55.7% . This method could potentially be adapted for the synthesis of 3-Formyl-4-methoxybenzoic acid by substituting the appropriate starting materials and adjusting reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of a related compound, the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid, was determined using X-ray crystal analysis. The molecule was found to be essentially planar and featured strong intramolecular hydrogen bonds that fixed the orientation of the carbonyl groups . This information suggests that 3-Formyl-4-methoxybenzoic acid may also exhibit a planar structure with potential for intramolecular hydrogen bonding, depending on the position and nature of its substituents.

Chemical Reactions Analysis

The studies on related compounds have shown that functional groups such as hydroxyl and carboxyl can participate in molecular recognition through hydrogen bonding with N-donor compounds . This implies that 3-Formyl-4-methoxybenzoic acid could also engage in similar interactions, given its carboxyl group, which could be relevant in the formation of supramolecular assemblies.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-Formyl-4-methoxybenzoic acid are not detailed in the provided papers, the properties of structurally similar compounds can offer some insights. For instance, the methyl ester of a related benzoic acid derivative was obtained as colorless crystals, suggesting that 3-Formyl-4-methoxybenzoic acid might also crystallize under suitable conditions . The reactivity of the carboxyl and formyl groups in related compounds indicates that 3-Formyl-4-methoxybenzoic acid could be reactive towards nucleophiles and could participate in condensation reactions .

Scientific Research Applications

1. Chemical Reactions and Synthesis

3-Formyl-4-methoxybenzoic acid is involved in various chemical reactions and synthesis processes. For instance, it's used in the Vilsmeier–Haack formylation reaction. Ricci, Balucani, and Buu‐Hoï (1967) discussed the formylation of 3-methoxybenzo[b]thiophen, leading to derivatives such as 2-formyl-3-methoxybenzo[b]thiophen (Ricci, Balucani, & Buu‐Hoï, 1967).

2. Encapsulation for Controlled Release

A fascinating application is the encapsulation of flavor molecules. Hong, Oh, and Choy (2008) successfully intercalated 4-hydroxy-3-methoxybenzoic acid (vanillic acid) into layered double hydroxide for controlled flavor release in foods (Hong, Oh, & Choy, 2008).

3. Antibacterial Applications

In the field of antibacterial research, Popiołek and Biernasiuk (2016) synthesized and screened a series of hydrazide-hydrazones of 3-methoxybenzoic acid, finding significant antibacterial activity against Bacillus spp (Popiołek & Biernasiuk, 2016).

4. Biochemical Studies

Coleman et al. (2015) explored the biochemical applications of 3-formyl-4-methoxybenzoic acid. They studied the enzyme CYP199A4's ability to efficiently demethylate 4-methoxybenzoic acid, highlighting its potential in biochemical pathways (Coleman et al., 2015).

5. Environmental Applications

Brillas, Baños, and Garrido (2003) investigated the mineralization of 3,6-dichloro-2-methoxybenzoic acid in water using anodic oxidation and electro-Fenton methods, contributing to environmental applications like pollution control (Brillas, Baños, & Garrido, 2003).

Safety And Hazards

The safety information for “3-Formyl-4-methoxybenzoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing suitable protective clothing .

properties

IUPAC Name

3-formyl-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQPQIRPQCMEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597637
Record name 3-Formyl-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-4-methoxybenzoic acid

CAS RN

91420-99-4
Record name 3-Formyl-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Heimburg, FR Kolbinger, P Zeyen… - Journal of Medicinal …, 2017 - ACS Publications
… To a solution of methyl 3-formyl-4-methoxybenzoic acid (15; 2.4 mmol), sodium dihydrogen phosphate (2.4 mmol), 2-methyl-2-butene (10.6 mmol) in tert-butanol, and water was added …
Number of citations: 67 0-pubs-acs-org.brum.beds.ac.uk

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